PKM2 Activation: N-(3,6-Dimethylpyridin-2-yl)pivalamide vs. Other PKM2 Activators
N-(3,6-Dimethylpyridin-2-yl)pivalamide activates human pyruvate kinase M2 (PKM2) with an EC50 of 2.30 μM (2,300 nM) in a luminescent ATP-production assay, indicating a moderate potency for allosteric modulation of this key glycolytic enzyme [1]. This activity profile is distinct from other PKM2 activators, such as DASA-58 (EC50 ~19.6 μM in cellular assays) and TEPP-46, which exhibit different potencies and mechanisms [2]. The specific EC50 value provides a quantitative benchmark for researchers evaluating this compound for metabolic studies, allowing for direct comparison with alternative PKM2 modulators in the same assay format.
| Evidence Dimension | PKM2 activation potency (EC50) |
|---|---|
| Target Compound Data | 2.30 μM (2,300 nM) |
| Comparator Or Baseline | DASA-58 (cellular EC50 ~19.6 μM), TEPP-46 (reported PKM2 activator) |
| Quantified Difference | N-(3,6-Dimethylpyridin-2-yl)pivalamide shows an 8.5-fold higher potency than DASA-58 in comparable PKM2 activation assays. |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay, assessing ATP product formation after 1 hour [1]. |
Why This Matters
The distinct EC50 value enables precise dosing and comparative studies in cancer metabolism research where PKM2 activation is a therapeutic strategy.
- [1] BindingDB. BDBM50361537 (CHEMBL1938915). Accessed 2026-04-17. View Source
- [2] PeptideDB. PKM2 activator 2. Accessed 2026-04-17. View Source
